2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a thioether group, and a benzamide group . It’s part of a class of compounds known as benzamides, which are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the sulfur atom in the thioether group could potentially participate in pi bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and indoles are both reactive groups. Benzamides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Indoles are nucleophilic at the C3 position and can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as the compound , possess various biological activities . These include:
- Antiviral activity: Indole derivatives have been reported as antiviral agents .
- Anti-inflammatory activity: They have potential anti-inflammatory properties .
- Anticancer activity: Some indole derivatives have shown anticancer properties .
- Anti-HIV activity: Certain indole derivatives have been used in the treatment of HIV .
- Antioxidant activity: They can act as antioxidants .
- Antimicrobial activity: Indole derivatives have been found to have antimicrobial properties .
- Antitubercular activity: They have potential antitubercular properties .
- Antidiabetic activity: Some indole derivatives have shown antidiabetic properties .
- Antimalarial activity: They have potential antimalarial properties .
- Anticholinesterase activities: Indole derivatives have been found to have anticholinesterase properties .
Pharmacological Activity of Indole Derivatives
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .
Anticancer Evaluation (In Vitro)
While specific studies on “2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide” are limited, indole derivatives have been evaluated for their anticancer properties in vitro .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-19-7-3-1-5-17(19)23(28)26-13-14-29-22-18-6-2-4-8-20(18)27-21(22)15-9-11-16(25)12-10-15/h1-12,27H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQKSFAHRVBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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